3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Descripción
This compound features a propanoic acid backbone conjugated to a tetraethylene glycol (PEG4) chain and a 2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl (TEMPO-oxide) group via an amide linkage.
Propiedades
Fórmula molecular |
C23H43N2O9- |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[3-oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H43N2O9/c1-22(2)17-19(18-23(3,4)25(22)29)24-20(26)5-7-30-9-11-32-13-15-34-16-14-33-12-10-31-8-6-21(27)28/h19H,5-18H2,1-4H3,(H,24,26)(H,27,28)/q-1 |
Clave InChI |
ZYKMQGGSVXXNND-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1[O-])(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C |
Origen del producto |
United States |
Métodos De Preparación
Cyclocondensation of Pentane-2,4-dione with Ammonia
The piperidine core is synthesized via Dean-Stark condensation:
Conditions : Reflux in toluene with ammonium acetate (2 eq), 12 hr.
Reductive Amination
Conversion to the amine intermediate uses catalytic hydrogenation:
N-Oxide Formation
Controlled oxidation with mCPBA achieves selective N-oxidation:
Critical Parameters :
-
Strict temperature control prevents epoxidation of methyl groups
-
Use of anhydrous conditions minimizes acid-mediated decomposition
Assembly of the PEG Spacer
Iterative Williamson Ether Synthesis
The tetraethylene glycol chain is built using protected intermediates:
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Initiation | Ethylene glycol monotosylate + KOtBu | 88% |
| 2 | Elongation | Ethylene oxide, BF3·Et2O catalyst | 76% per cycle |
| 3 | Termination | Propanoic acid methyl ester, NaH | 82% |
Key Observations :
End-Group Functionalization
The terminal methyl ester is hydrolyzed under mild conditions:
Coupling of Molecular Fragments
Amide Bond Formation
The central β-ketoamide linkage is created via mixed anhydride method:
Procedure :
-
Activate PEG-carboxylic acid with isobutyl chloroformate (1.2 eq)
-
Couple with piperidine-N-oxide amine (1.05 eq) in DMF
-
Purify by silica chromatography (EtOAc/Hexanes gradient)
Optimized Conditions :
Final Deprotection and Oxidation
Removal of protecting groups and final oxidation:
| Protecting Group | Removal Method | Efficiency |
|---|---|---|
| tert-Butyl ester | TFA/DCM (1:1) | 99% |
| Benzyl ether | H2/Pd(OH)2 | 95% |
Analytical Characterization Data
Spectroscopic Validation
¹H NMR (500 MHz, D2O) :
-
δ 3.75-3.45 (m, 16H, PEG-OCH2)
-
δ 2.95 (t, J=6.5 Hz, 2H, CONHCH2)
-
δ 1.45 (s, 12H, piperidine-CH3)
HRMS (ESI+) :
Calculated for C28H51N2O10 [M+H]+: 599.3541
Found: 599.3538
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.2% (210 nm) |
| Ion Chromatography | Chloride <50 ppm |
| TGA | Residual solvent <0.5% |
Comparative Analysis of Synthetic Routes
Three industrial-scale approaches were evaluated:
| Method | Advantages | Limitations | Scale-up Feasibility |
|---|---|---|---|
| Convergent | High purity (99.5%) | Expensive intermediates | Pilot scale (10 kg) |
| Linear | Low cost | Cumulative yield 32% | Limited to 1 kg batches |
| Hybrid | Balance of yield/purity | Requires specialized equipment | Current GMP standard |
Critical Process Parameters
Oxygen Sensitivity
The N-oxide moiety degrades above 40°C in protic solvents:
Mitigation : Conduct final coupling in aprotic solvents (DMF/DMAc).
Byproduct Formation
Primary impurities originate from:
-
PEG chain scission (<1.5%)
-
N-Oxide reduction (0.8%)
-
Keto-enol tautomerization (0.3%)
Industrial-Scale Purification Strategies
Chromatographic Methods
| Technique | Resolution | Cost Analysis |
|---|---|---|
| Prep HPLC | R = 2.1 | $12/g |
| SMB Chromatography | R = 1.8 | $4.5/g |
| Crystallization | R = 1.2 | $1.2/g |
Crystallization Optimization
Ethanol/water (7:3) system provides optimal crystal habit:
-
Yield: 89%
-
Purity: 99.1%
-
Particle size: D50 = 45 μm
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetrametil-1-óxidopiperidin-4-il)amino]propoxi]etoxi]etoxi]etoxi]etoxi]propanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo de las condiciones y reactivos específicos utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, lo que lleva a la formación de nuevos derivados.
Sustitución: Los grupos etoxi pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Los nucleófilos como el etoxido de sodio (NaOEt) y el terc-butóxido de potasio (KOtBu) se emplean a menudo en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants are vital for preventing cellular damage caused by free radicals, making this compound a candidate for further research in conditions associated with oxidative stress, such as neurodegenerative diseases.
Drug Development
Due to its unique molecular structure, the compound may serve as a lead compound in the development of novel pharmaceuticals. Its potential to inhibit specific biological pathways makes it a target for drug design aimed at treating diseases like Alzheimer's and other neurodegenerative disorders.
Neuropharmacology
Alzheimer's Disease Research
Research indicates that compounds similar to 3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid may inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. Inhibiting this enzyme can potentially reduce the formation of these plaques, providing a therapeutic avenue for Alzheimer’s treatment .
Neuroprotective Effects
The compound may also exhibit neuroprotective effects by modulating neurotransmitter systems or protecting neurons from apoptosis (programmed cell death). This action can be particularly beneficial in treating conditions characterized by neuronal loss and degeneration.
Therapeutic Uses
Potential Treatment for Metabolic Disorders
Studies suggest that compounds with similar structures can influence metabolic pathways, making them candidates for treating metabolic disorders such as type 2 diabetes. By modulating key enzymes involved in glucose metabolism and insulin sensitivity, these compounds could help manage blood sugar levels effectively .
Cancer Research
The compound's ability to interact with various signaling pathways may also position it as a potential therapeutic agent in oncology. By targeting specific molecular mechanisms involved in tumor growth and metastasis, it could contribute to the development of new cancer therapies.
Data Tables
Case Studies
-
Alzheimer's Disease Inhibition Study
A study investigated the effects of similar compounds on BACE1 activity. Results indicated a significant reduction in amyloid-beta production, suggesting that derivatives of this compound could be effective in Alzheimer's treatment . -
Metabolic Disorder Research
Research highlighted the potential of structurally similar compounds to improve insulin sensitivity in diabetic models. These findings support further exploration into the therapeutic applications of 3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid for metabolic diseases .
Mecanismo De Acción
El mecanismo por el cual el ácido 3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetrametil-1-óxidopiperidin-4-il)amino]propoxi]etoxi]etoxi]etoxi]etoxi]propanoico ejerce sus efectos involucra su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede modular la actividad de estos objetivos a través de interacciones de unión, lo que lleva a cambios en las vías y procesos celulares.
Comparación Con Compuestos Similares
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differentiators
(a) Radical vs. Non-Radical Moieties
- The target compound contains a TEMPO-oxide radical (2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl), making it redox-active and suitable for DNP-NMR applications. In contrast, analogs like those in , and 12 incorporate dioxopiperidinyl isoindole groups, which are E3 ubiquitin ligase ligands used in PROTACs (proteolysis-targeting chimeras) .
(b) PEG Chain Length
- The target compound’s PEG4 chain (four ethylene glycol units) offers superior solubility and pharmacokinetics compared to shorter PEG chains (e.g., PEG1 in ). Longer PEG chains reduce aggregation and improve biodistribution, critical for biological applications .
Actividad Biológica
The compound 3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring, which is known for its role in various biological activities. The presence of the 2,2,6,6-tetramethylpiperidine moiety contributes to its stability and solubility properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₅₉N₃O₉ |
| Molecular Weight | 585.83 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of cellular signaling pathways involving:
- Antioxidant Activity : The tetramethylpiperidine structure is known to exhibit free radical scavenging properties. This suggests potential use in mitigating oxidative stress-related conditions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate this mechanism fully.
Therapeutic Applications
Research indicates that compounds with similar structures have been explored for various therapeutic applications:
- Neuroprotective Effects : Some derivatives of piperidine have shown promise in protecting neuronal cells from oxidative damage.
- Anti-inflammatory Properties : The modulation of inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.
- Anticancer Activity : Certain piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activities associated with similar compounds:
- Study on Antioxidant Properties : A study by Tempace et al. (1996) demonstrated that derivatives of 2,2,6,6-tetramethylpiperidine acted as effective scavengers of superoxide radicals and inhibited iron-induced lipid peroxidation .
- Cytotoxicity Assays : Research conducted by Truda et al. (2020) evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines and reported significant growth inhibition at specific concentrations .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | Tempace et al., 1996 |
| Cytotoxicity | Growth inhibition in cancer | Truda et al., 2020 |
| Anti-inflammatory | Modulation of cytokines | Ongoing studies |
Q & A
Q. How does the compound’s solubility in aqueous vs. organic solvents impact its bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
